[(5-Bromopyridin-2-yl)methyl](tert-butyl)amine [(5-Bromopyridin-2-yl)methyl](tert-butyl)amine
Brand Name: Vulcanchem
CAS No.: 1406786-33-1
VCID: VC2706658
InChI: InChI=1S/C10H15BrN2/c1-10(2,3)13-7-9-5-4-8(11)6-12-9/h4-6,13H,7H2,1-3H3
SMILES: CC(C)(C)NCC1=NC=C(C=C1)Br
Molecular Formula: C10H15BrN2
Molecular Weight: 243.14 g/mol

[(5-Bromopyridin-2-yl)methyl](tert-butyl)amine

CAS No.: 1406786-33-1

Cat. No.: VC2706658

Molecular Formula: C10H15BrN2

Molecular Weight: 243.14 g/mol

* For research use only. Not for human or veterinary use.

[(5-Bromopyridin-2-yl)methyl](tert-butyl)amine - 1406786-33-1

Specification

CAS No. 1406786-33-1
Molecular Formula C10H15BrN2
Molecular Weight 243.14 g/mol
IUPAC Name N-[(5-bromopyridin-2-yl)methyl]-2-methylpropan-2-amine
Standard InChI InChI=1S/C10H15BrN2/c1-10(2,3)13-7-9-5-4-8(11)6-12-9/h4-6,13H,7H2,1-3H3
Standard InChI Key LVPVGDVGGWEWMY-UHFFFAOYSA-N
SMILES CC(C)(C)NCC1=NC=C(C=C1)Br
Canonical SMILES CC(C)(C)NCC1=NC=C(C=C1)Br

Introduction

Chemical Properties and Identification

(5-Bromopyridin-2-yl)methylamine is a well-defined organic compound with specific chemical identifiers that distinguish it from related compounds. This section presents the essential chemical properties and identification markers that characterize this compound.

Basic Chemical Identifiers

The compound (5-Bromopyridin-2-yl)methylamine is uniquely identified through several chemical identifiers. These identifiers enable researchers to precisely reference and locate this compound in chemical databases and literature.

ParameterValue
CAS Number1406786-33-1
Molecular FormulaC₁₀H₁₅BrN₂
Molecular Weight243.14 g/mol
IUPAC NameN-[(5-bromopyridin-2-yl)methyl]-2-methylpropan-2-amine

The compound's unique identifiers enable its unambiguous identification in chemical databases and research literature, allowing for accurate cross-referencing and information retrieval for further studies.

Structural Identifiers

Beyond basic chemical identifiers, (5-Bromopyridin-2-yl)methylamine can be represented through various structural notation systems that enable computational analysis and structural comparison.

Identifier TypeValue
Standard InChIInChI=1S/C10H15BrN2/c1-10(2,3)13-7-9-5-4-8(11)6-12-9/h4-6,13H,7H2,1-3H3
Standard InChIKeyLVPVGDVGGWEWMY-UHFFFAOYSA-N
SMILESCC(C)(C)NCC1=NC=C(C=C1)Br
Canonical SMILESCC(C)(C)NCC1=NC=C(C=C1)Br
PubChem Compound ID62960080

These structural identifiers provide machine-readable representations of the compound's structure, facilitating computational chemistry applications and allowing for structure-based searching in chemical databases.

Structural Features and Characteristics

The molecular structure of (5-Bromopyridin-2-yl)methylamine presents several noteworthy features that contribute to its chemical behavior and potential applications in various fields.

Core Structural Elements

(5-Bromopyridin-2-yl)methylamine features a brominated pyridine ring connected to a tert-butyl amine group through a methylene bridge. This structural arrangement creates a molecule with distinct reactive sites and functional capabilities. The pyridine ring provides an aromatic, nitrogen-containing heterocycle with a bromine substituent at the 5-position, while the tert-butyl amine contributes a sterically hindered basic nitrogen center.

The presence of the bromine atom at the 5-position of the pyridine ring is particularly significant as it enhances the compound's reactivity profile. Bromine, being an electron-withdrawing group, influences the electronic distribution within the pyridine ring, potentially affecting the compound's interaction with biological targets. Additionally, the bromine atom can participate in halogen bonding interactions, which are increasingly recognized as important in drug-receptor binding processes.

Spatial Configuration and Conformational Analysis

The methylene bridge connecting the pyridine ring to the tert-butyl amine group introduces rotational freedom, allowing the molecule to adopt various conformations. This conformational flexibility may be relevant for the compound's ability to interact with biological targets, as it can potentially adjust its spatial arrangement to optimize binding interactions with receptor sites.

Comparison with Similar Compounds

To better understand the unique properties of (5-Bromopyridin-2-yl)methylamine, it is valuable to compare it with structurally related compounds.

Comparison with tert-Butyl ((5-Bromopyridin-2-yl)methyl)(cyclopropyl)carbamate

One structurally related compound is tert-Butyl ((5-Bromopyridin-2-yl)methyl)(cyclopropyl)carbamate, which shares the 5-bromopyridin-2-yl methyl group but features a cyclopropyl carbamate structure instead of a simple tert-butyl amine .

Feature(5-Bromopyridin-2-yl)methylaminetert-Butyl ((5-Bromopyridin-2-yl)methyl)(cyclopropyl)carbamate
Molecular FormulaC₁₀H₁₅BrN₂C₁₄H₁₉BrN₂O₂
Molecular Weight243.14 g/mol327.22 g/mol
Functional GroupsSecondary amineCarbamate, tertiary amine
Structural ComplexityLowerHigher (additional cyclopropyl ring)

The carbamate group in tert-Butyl ((5-Bromopyridin-2-yl)methyl)(cyclopropyl)carbamate introduces different reactivity patterns and physicochemical properties compared to the simpler amine structure of (5-Bromopyridin-2-yl)methylamine .

Comparison with tert-Butyl (5-bromothiazol-2-yl)carbamate

Another related compound is tert-Butyl (5-bromothiazol-2-yl)carbamate, which differs in having a thiazole ring instead of a pyridine ring and a different arrangement of functional groups .

Feature(5-Bromopyridin-2-yl)methylaminetert-Butyl (5-bromothiazol-2-yl)carbamate
Heterocyclic RingPyridineThiazole
Connection to tert-ButylDirect to amine nitrogenVia carbamate group
Molecular Weight243.14 g/mol~279 g/mol
Sulfur ContentNoneContains sulfur in thiazole ring

The presence of the thiazole ring in tert-Butyl (5-bromothiazol-2-yl)carbamate, with its sulfur atom, would likely result in different electronic properties and potential biological activities compared to the pyridine-containing (5-Bromopyridin-2-yl)methylamine .

Research Methodology and Analytical Techniques

Understanding (5-Bromopyridin-2-yl)methylamine requires various analytical techniques to confirm its structure, purity, and properties.

Spectroscopic Analysis

Spectroscopic techniques are essential for structure confirmation and purity assessment of (5-Bromopyridin-2-yl)methylamine. Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the aromatic protons of the pyridine ring, the methylene protons connecting the ring to the amine, and the nine protons of the tert-butyl group appearing as a distinct singlet.

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns specific to this compound, with the molecular ion peak at m/z 243 and characteristic fragmentation pathways involving the loss of the tert-butyl group or bromine atom.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of (5-Bromopyridin-2-yl)methylamine and monitoring reactions involving this compound. The presence of both the pyridine nitrogen and the amine group would influence the compound's retention behavior on various stationary phases, which could be leveraged for purification procedures.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator